Ethyl 3,3-dimethylhepta-4,6-dienoate
Description
Ethyl 3,3-dimethylhepta-4,6-dienoate is an α,β-unsaturated ester characterized by a conjugated diene system (4,6-diene) and two methyl substituents at the 3-position of the heptenoate backbone. This structural configuration imparts unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in cycloaddition reactions and as a precursor for bioactive molecules. The ester functional group enhances solubility in organic solvents, while the conjugated diene system allows for regioselective transformations, such as Diels-Alder reactions or catalytic cross-couplings .
Properties
CAS No. |
62394-46-1 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
ethyl 3,3-dimethylhepta-4,6-dienoate |
InChI |
InChI=1S/C11H18O2/c1-5-7-8-11(3,4)9-10(12)13-6-2/h5,7-8H,1,6,9H2,2-4H3 |
InChI Key |
DCEGTPRIKNZQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)C=CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,3-dimethylhepta-4,6-dienoate typically involves the esterification of the corresponding carboxylic acid with ethanol. One common method is the reaction of 3,3-dimethylhepta-4,6-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,3-dimethylhepta-4,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3,3-dimethylhepta-4,6-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3,3-dimethylhepta-4,6-dienoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific biochemical pathways .
Comparison with Similar Compounds
This section evaluates Ethyl 3,3-dimethylhepta-4,6-dienoate against structurally analogous compounds, focusing on molecular features, synthetic routes, and functional applications.
Structural Analogues and Substituent Effects
The following compounds share core similarities but differ in substituents or functional groups:
*Calculated based on molecular formula.
Key Observations :
- Steric Effects: The 3,3-dimethyl groups in this compound create steric hindrance, slowing nucleophilic attacks but improving thermal stability compared to unsubstituted analogues like Methylhepta-4,6-dienoate .
- Electronic Effects : The ethyl ester group enhances electron-withdrawing capacity, stabilizing the conjugated diene system more effectively than methyl esters .
- Functional Group Diversity: Derivatives like Ethyl 7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate exhibit bioactivity due to polar substituents, whereas the parent compound is primarily used in synthetic chemistry .
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